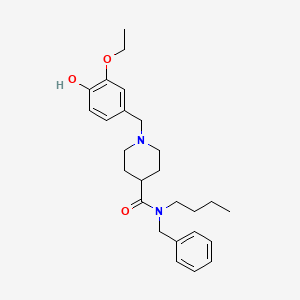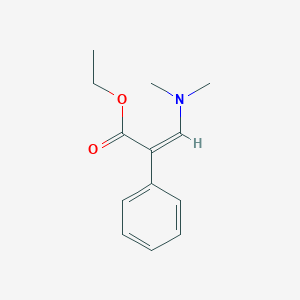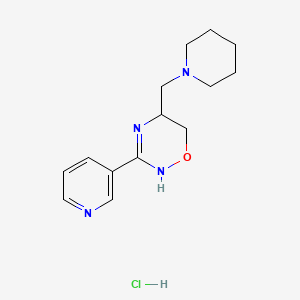
Methyl 2,6-dideoxyhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dideoxyhexopyranoside: is a derivative of hexopyranose, a six-membered ring structure commonly found in carbohydrates. This compound is characterized by the absence of hydroxyl groups at the 2 and 6 positions, which distinguishes it from other hexopyranosides. It is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dideoxyhexopyranoside typically involves the selective removal of hydroxyl groups from a hexopyranose derivative. One common method is the use of a glycosylation reaction, where a suitable glycosyl donor reacts with an alcohol in the presence of a catalyst. For instance, the synthesis can be achieved by reacting a protected hexopyranose with methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound often involves large-scale glycosylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst optimization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dideoxyhexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,6-dideoxyhexopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of antiviral and antibacterial agents.
Mechanism of Action
The mechanism of action of methyl 2,6-dideoxyhexopyranoside involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 3,6-dideoxyhexopyranoside
- Methyl 4,6-dideoxyhexopyranoside
- Methyl 2,3-dideoxyhexopyranoside
Comparison: Methyl 2,6-dideoxyhexopyranoside is unique due to the specific positions of the missing hydroxyl groups. This structural difference can influence its reactivity and interactions with other molecules. For example, compared to methyl 3,6-dideoxyhexopyranoside, the absence of the hydroxyl group at the 2 position may result in different chemical and biological properties .
Properties
CAS No. |
62346-15-0 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6-methoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3 |
InChI Key |
QNKOVWCOVLYPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)

